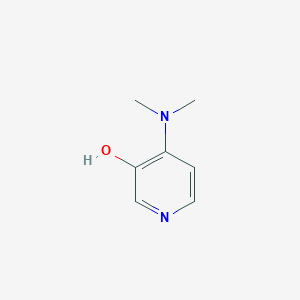
4-(Dimethylamino)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)pyridin-3-OL is a versatile organic compound known for its significant role in various chemical reactions. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 3-position. This compound is widely used as a nucleophilic catalyst in organic synthesis due to its enhanced basicity and nucleophilicity compared to pyridine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions. Another method includes the reaction of 4-cyanopyridine with dimethylamine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
4-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)pyridin-3-OL involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. It forms intermediate complexes with electrophiles, facilitating the transfer of functional groups and the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Pyridin-4-ol: Another structural isomer with the hydroxyl group at the 4-position.
Uniqueness
4-(Dimethylamino)pyridin-3-OL is unique due to its enhanced nucleophilicity and basicity, which make it a highly effective catalyst in various organic reactions. Its ability to form stable intermediate complexes with electrophiles sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-(dimethylamino)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-9(2)6-3-4-8-5-7(6)10/h3-5,10H,1-2H3 |
Clé InChI |
XOXRVWJXPFOTFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


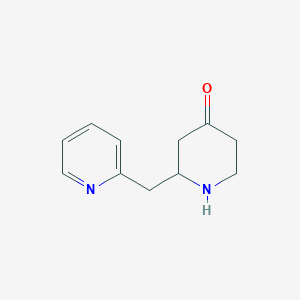
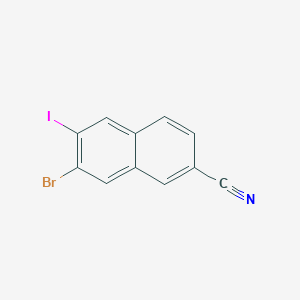
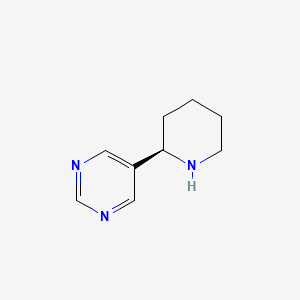
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
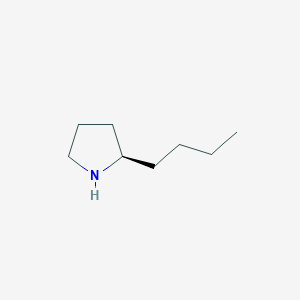


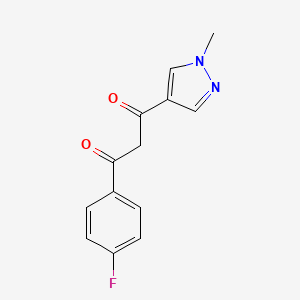

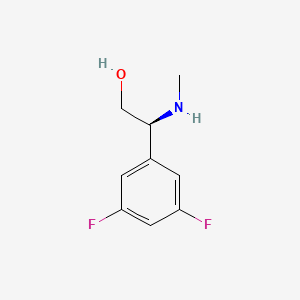

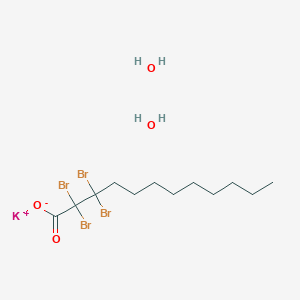

![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
